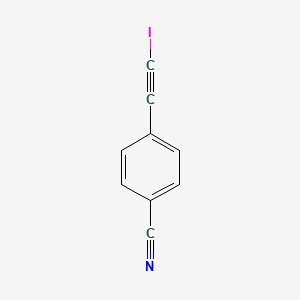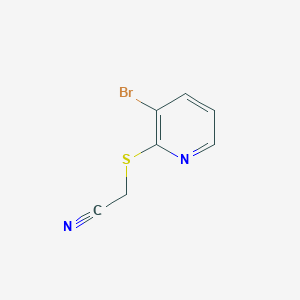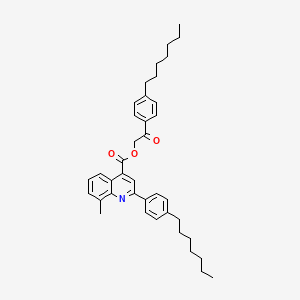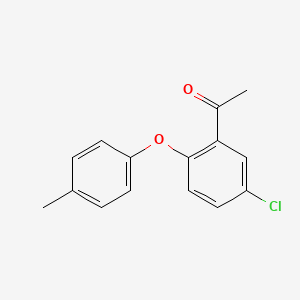
4-(Iodoethynyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Iodoethynyl)benzonitrile: is an organic compound with the molecular formula C9H4IN and a molecular weight of 253.04 g/mol It is characterized by the presence of an iodoethynyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodoethynyl)benzonitrile typically involves the iodination of ethynylbenzonitrile. One common method includes the reaction of ethynylbenzonitrile with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
化学反应分析
Types of Reactions: 4-(Iodoethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the iodoethynyl group reacts with terminal alkynes to form conjugated systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce extended conjugated systems.
科学研究应用
Chemistry: 4-(Iodoethynyl)benzonitrile is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form conjugated systems.
作用机制
The mechanism of action of 4-(Iodoethynyl)benzonitrile depends on the specific application and the target molecule.
相似化合物的比较
- 1-(2-Iodoethynyl)-4-nitrobenzene
- 4-Fluoro-(2-iodoethynyl)benzene
- 4-Methoxy-(2-iodoethynyl)benzene
Comparison: 4-(Iodoethynyl)benzonitrile is unique due to the presence of both the iodoethynyl group and the nitrile group. This combination imparts distinct reactivity and binding properties compared to similar compounds. For instance, the nitrile group can participate in additional interactions, such as hydrogen bonding, which can influence the compound’s overall behavior in chemical reactions and applications .
属性
分子式 |
C9H4IN |
|---|---|
分子量 |
253.04 g/mol |
IUPAC 名称 |
4-(2-iodoethynyl)benzonitrile |
InChI |
InChI=1S/C9H4IN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI 键 |
KNQRZBKHDZOMMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CI)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)








![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)
![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)
